(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone
Description
The compound “(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone” is a heterocyclic molecule featuring a central azetidine ring (a four-membered nitrogen-containing ring) substituted with a 4-chlorobenzo[d]thiazole moiety via an ether linkage. The azetidine nitrogen is further functionalized with a thiophene-2-carbonyl group. This structure integrates three pharmacologically relevant motifs:
- 4-Chlorobenzo[d]thiazole: Known for its role in modulating biological activity, particularly in antimicrobial and antitumor agents .
- Azetidine: A strained ring system that enhances metabolic stability and bioavailability compared to larger heterocycles .
- Thiophene-2-carbonyl: A sulfur-containing aromatic group contributing to electronic and steric effects, often linked to CNS activity or enzyme inhibition .
Properties
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-10-3-1-4-11-13(10)17-15(22-11)20-9-7-18(8-9)14(19)12-5-2-6-21-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJWDEIHJQERQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)OC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorobenzo[d]thiazole intermediate, which is then reacted with azetidine and thiophene derivatives under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products
Scientific Research Applications
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone has been explored for its applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism by which (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness and functional attributes are best understood through comparisons with structurally or functionally related derivatives. Below, key analogs are analyzed for structural differences, biological activity, and physicochemical properties.
Table 1: Comparison with Structurally Related Compounds
Key Insights from Comparative Analysis
Structural Influence on Bioactivity: The 4-chlorobenzo[d]thiazole moiety in the target compound is critical for enhancing lipophilicity and target binding, similar to benzothiazole-containing antimicrobials in . Azetidine vs. Cyclobutanone: The azetidine’s smaller ring size (vs. cyclobutanone in ) may reduce steric hindrance, improving binding to flat enzymatic pockets.
Role of Heterocycles :
- Thiophene-2-carbonyl in the target compound differs from indole or nitroheterocycles in analogs . Thiophene’s electron-rich nature may favor π-π stacking in enzyme active sites, while nitro groups (in ) enhance redox-mediated activity.
Substituent Effects: Chlorine at the 4-position of benzothiazole (target) likely increases metabolic stability compared to non-halogenated analogs, as seen in quaternary ammonium compounds . Nitro substitutions (e.g., in ) correlate with higher antimycobacterial activity, suggesting that electron-withdrawing groups enhance efficacy against resistant strains.
Synthetic Challenges :
- The target compound’s azetidine-thiophene linkage may require specialized coupling reagents, akin to the PEG-400-mediated synthesis of tetrazole derivatives in .
Biological Activity
The compound (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that exhibits promising biological activities due to its unique structural elements, including an azetidine ring, a chlorobenzo[d]thiazole moiety, and a thiophene group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The compound's structure can be broken down into key functional groups:
- Azetidine Ring : A four-membered nitrogen-containing ring that can influence the biological activity through conformational flexibility.
- Chlorobenzo[d]thiazole Moiety : Known for its role in various pharmaceuticals, this component is associated with antimicrobial and anticancer properties.
- Thiophene Group : This five-membered ring contributes to electronic properties and has been linked to various biological activities.
Predicted Biological Activities
Based on its structural features, the compound is predicted to exhibit several biological activities:
- Anticancer Activity : The combination of the chlorobenzo[d]thiazole and thiophene groups suggests potential cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : The structural motifs may interact with inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
In Vitro Studies
Research has indicated that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related thiazole derivatives have shown:
- Cytotoxicity Against MCF-7 and HepG2 Cell Lines : A study reported that derivatives similar to the target compound displayed IC50 values in the range of 2.32 µg/mL to 10.10 µg/mL against breast and liver cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis through Bax/Bcl-2 ratio modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
The anticancer effects of similar compounds have been attributed to:
- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (e.g., Bax) and activation of caspases were observed in treated cells.
- Cell Cycle Arrest : Compounds caused significant cell cycle arrest, particularly at the G2/M phase, which is critical for halting cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Chlorobenzothiazole | Contains thiazole ring | Antimicrobial, Anticancer |
| Azetidine Derivative | Azetidine ring structure | Various therapeutic potentials |
| Thiophene-based Compound | Thiophene ring | Electronic applications |
This comparison highlights how the specific combination of functional groups in the target compound may enhance its efficacy compared to others.
Case Studies
Several case studies have documented the biological activities of compounds similar to this compound:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for anticancer activity, showing significant selectivity towards cancerous cells over normal cells. The study emphasized the importance of structural optimization in enhancing biological potency .
- In Vivo Studies : In vivo studies using animal models demonstrated that certain derivatives could effectively target tumor cells, supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
